Cas no 40945-79-7 (ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate)
ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
- 5-Acetoxy-1,2-dimethyl-1H-indole-3-carboxylic acid ethyl ester
- Ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate
- 1,2-dimethyl-5-acetoxyindole -3-carboxy acid ethyl ester
- Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate
- Arbidol Impurity 8
- AKOS000545548
- F3268-0030
- BAS 00444672
- UPCMLD0ENAT5950967:001
- SR-01000361527
- 1,2-dimethyl-3-carbethoxy-5-acetoxyindole
- AB00463183-08
- A873185
- J-521082
- SMR000117948
- SY313328
- MLS000527474
- 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-1,2-dimethyl-, ethyl ester
- BB 0294453
- MFCD00168239
- AG-219/03618005
- CCG-125042
- SR-01000361527-1
- NCGC00245126-01
- A51167
- NCGC00245126-02
- HMS2298K18
- 40945-79-7
- SCHEMBL9587727
- Z131443884
- FT-0682961
- CS-0312842
- DTXSID20193943
- VU0179330-3
- VS-01721
- Oprea1_763403
- CHEMBL1877944
- Oprea1_760508
- BBL007820
- STK279911
- ethyl 5-(acetyloxy)-1,2-dimethylindole-3-carboxylate
- ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate
-
- MDL: MFCD00168239
- Inchi: 1S/C15H17NO4/c1-5-19-15(18)14-9(2)16(4)13-7-6-11(8-12(13)14)20-10(3)17/h6-8H,5H2,1-4H3
- InChI Key: AEWNSBCPMQKSLN-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=C(C)N(C)C2C=CC(=CC=21)OC(C)=O)=O
Computed Properties
- Exact Mass: 275.11600
- Monoisotopic Mass: 275.115758
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5
- XLogP3: 2.4
Experimental Properties
- Density: 1.18
- Melting Point: 124-128ºC
- Boiling Point: 414.1 °C at 760 mmHg
- Flash Point: 204.2 °C
- Refractive Index: 1.553
- PSA: 57.53000
- LogP: 2.58870
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 059682-500mg |
Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate |
40945-79-7 | 500mg |
$200.00 | 2023-09-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E889685-25g |
Ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate |
40945-79-7 | 98% | 25g |
898.20 | 2021-05-17 | |
| Matrix Scientific | 059682-1g |
Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate |
40945-79-7 | 1g |
$308.00 | 2023-09-09 | ||
| TRC | E898843-50mg |
Ethyl 5-Acetoxy-1,2-dimethyl-1H-indole-3-carboxylate |
40945-79-7 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E898843-100mg |
Ethyl 5-Acetoxy-1,2-dimethyl-1H-indole-3-carboxylate |
40945-79-7 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E898843-500mg |
Ethyl 5-Acetoxy-1,2-dimethyl-1H-indole-3-carboxylate |
40945-79-7 | 500mg |
$ 340.00 | 2022-06-05 | ||
| Alichem | A199010265-1g |
Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate |
40945-79-7 | 95% | 1g |
$239.68 | 2023-09-02 | |
| Chemenu | CM148028-5g |
Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate |
40945-79-7 | 95% | 5g |
$777 | 2021-08-05 | |
| Chemenu | CM148028-5g |
Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate |
40945-79-7 | 95% | 5g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | Y0986831-5g |
Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate |
40945-79-7 | 95% | 5g |
$1000 | 2024-08-02 |
ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate Suppliers
ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate
Professional Introduction to Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate (CAS No. 40945-79-7)
Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate (CAS No. 40945-79-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its complex indole core structure, exhibits a unique combination of chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate consists of an indole ring substituted with an acetyloxy group at the 5-position and two methyl groups at the 1 and 2 positions. This particular arrangement imparts distinct reactivity and functionalization possibilities, making it a versatile building block for the development of novel therapeutic agents. The presence of the ester group at the 3-position further enhances its utility in synthetic pathways, allowing for facile modifications and derivatization.
In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological activities. Indole-based compounds are known for their roles in modulating various cellular processes, including inflammation, neurotransmission, and cancer cell proliferation. The specific modification pattern of Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate positions it as a promising candidate for further exploration in drug discovery initiatives.
One of the most compelling aspects of this compound is its potential application in the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated that indole derivatives can interact with enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. The acetyloxy and ester functionalities provide handles for further chemical manipulation, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
The synthesis of Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multi-step organic reactions, often starting from commercially available indole precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to achieve high yields and purity levels. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the growing sophistication of modern chemical synthesis techniques.
Recent advancements in computational chemistry have further accelerated the discovery process for indole-based compounds. Molecular modeling and virtual screening techniques allow researchers to predict the binding affinity and interaction profiles of Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate with biological targets. Such computational approaches complement experimental efforts by providing rapid insights into potential drug-like properties, thereby expediting the identification of lead compounds for further optimization.
The pharmaceutical industry has shown particular interest in indole derivatives due to their structural diversity and biological relevance. Several clinical trials are currently underway evaluating the efficacy of indole-based drugs in treating conditions such as cancer, infectious diseases, and autoimmune disorders. The intermediate nature of Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate positions it as a key component in these efforts, contributing to the development of next-generation therapeutics.
In conclusion, Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate (CAS No. 40945-79-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic versatility make it an invaluable tool for researchers striving to develop innovative treatments for complex diseases. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly pivotal role in shaping the future of medicine.
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